molecular formula C₂₀H₁₃D₁₀NO B1155982 Quifenadine-d10

Quifenadine-d10

Cat. No.: B1155982
M. Wt: 303.46
Attention: For research use only. Not for human or veterinary use.
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Description

Quifenadine-d10 is a deuterium-labeled compound primarily used in pharmaceutical and biochemical research. It is listed as a controlled enzyme inhibitor product by CymitQuimica, available in 1 mg (€282.00) and 10 mg (€1,899.00) quantities . Deuterated analogs like this compound are critical in analytical methodologies, offering enhanced precision in mass spectrometry (MS) and liquid chromatography (LC) due to their isotopic stability .

Properties

Molecular Formula

C₂₀H₁₃D₁₀NO

Molecular Weight

303.46

Synonyms

Diphenyl-3-quinuclidylcarbinol-d10;  α,α-Diphenyl-3-quinuclidinemethanol-d10

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Deuterated Analogs

Deuterated compounds serve as internal standards for quantifying parent molecules in biological matrices. Key comparisons include:

Table 1: Deuterated Analogs in Analytical Research

Compound Application Price (10 mg) Key Feature Reference
Quifenadine-d10 Enzyme inhibition studies €1,899.00 High-purity, controlled product
Fexofenadine-D10 Pharmacokinetic/internal standard Not listed Enhances MS/LC accuracy
Diethyl-d10 Carbonate Synthetic intermediate €140.00 Cost-effective deuterated agent

This compound distinguishes itself through its enzyme-targeting role, whereas Fexofenadine-D10 is explicitly validated for pharmacokinetic quantification . Diethyl-d10 Carbonate, while structurally distinct, highlights the cost variability among deuterated reagents .

Comparison with Structural Analogs

This compound shares structural motifs with diphenylamine derivatives and polycyclic indole analogs, as evidenced by computational similarity assessments:

Table 2: High-Similarity Structural Analogs (Similarity ≥ 0.84)

CAS No. Compound Name Similarity Score Molecular Formula Key Feature Reference
2047-89-4 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole 0.93 C12H13N Polycyclic indole core
2047-91-8 1,2,3,4-Tetrahydrocyclopenta[b]indole 0.90 C10H11N Fused bicyclic structure
479-59-4 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline 0.86 C12H14N2 Nitrogen-rich heterocycle

These analogs exhibit shared features such as aromatic rings and nitrogen atoms, which may influence receptor binding or metabolic stability. For instance, Hexahydrocyclohepta[b]indole’s high similarity (0.93) suggests overlapping pharmacophoric properties with this compound .

Comparison with Functional Analogs

Diphenylamine Derivatives

This compound’s diphenylamine core aligns with compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroid hormones (thyroxine, triiodothyronine), which also contain aromatic amine backbones . However, functional divergence exists:

  • Tofenamic acid : Targets cyclooxygenase (COX) enzymes, unlike this compound’s putative enzyme inhibition role .

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